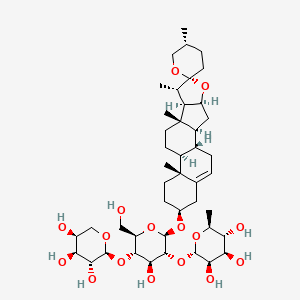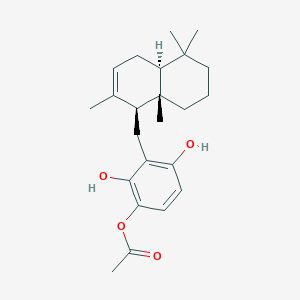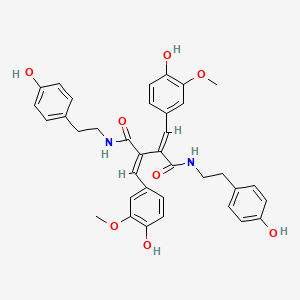
Cannabisin G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cannabisin G is a natural product found in Cannabis sativa, Mitrephora thorelii, and other organisms with data available.
Scientific Research Applications
1. Gene Expression Profiling in Cannabis Sativa
Cannabis sativa has been extensively studied for its medical applications. A significant amount of genomic data exists, with over 40,224 gene expression profiles from different developmental stages of the cannabis plant. This data serves as a foundation for future investigations in the medical applications of Cannabis sativa (Massimino, 2017).
2. Medicinal Cannabis for Psychiatric Disorders
Research has explored the potential of medicinal cannabis in treating psychiatric disorders, including mood, anxiety, sleep, psychotic disorders, and ADHD. Findings suggest tentative support for cannabinoids in reducing social anxiety and improving symptoms in schizophrenia, sleep, and PTSD (Sarris et al., 2020).
3. Endocannabinoids and Cannabinoid Receptor Genetics
Advances in marijuana research have led to the discovery of cannabinoid receptors and naturally occurring cannabis-like substances in the human body and brain. This research contributes to understanding vulnerabilities to addictions and neuropsychiatric disorders (Onaivi et al., 2002).
4. Therapeutic and Commercial Interests in Cannabis Sativa
Cannabis sativa's metabolites show potent bioactivities on human health, with significant interest from the pharmaceutical sector. The plant's cannabinoids and terpenes have been emphasized for their therapeutic potential (Andre, Hausman, & Guerriero, 2016).
5. Cannabinoid Receptors and the Endocannabinoid System
Cannabinoid receptors in the central nervous system have potential therapeutic applications in neuropsychological disorders and neurodegenerative diseases. The therapeutic significance of cannabinoids is balanced with their psychoactive effects (Zou & Kumar, 2018).
6. Extraction Techniques for Medicinal Cannabis
Advanced extraction methods for medicinal Cannabis are crucial for product development. Comprehensive analysis of these methods is necessary for effective extraction of bioactive compounds (Al Ubeed et al., 2022).
7. Endocannabinoid System as a Target for Neurodegenerative Disease Treatment
The endocannabinoid system is a potential target for treating neurodegenerative diseases. This research examines the evidence implicating the endocannabinoid system in the cause, symptomatology, or treatment of such diseases (Scotter, Abood, & Glass, 2010).
8. Cellular and Molecular Effects of Cannabis
Proteomics technology provides insights into the cellular and molecular effects of cannabis, essential for understanding its therapeutic benefits and safety profiles (Abyadeh et al., 2021).
properties
Molecular Formula |
C36H36N2O8 |
|---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
(2E,3E)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-N,N'-bis[2-(4-hydroxyphenyl)ethyl]butanediamide |
InChI |
InChI=1S/C36H36N2O8/c1-45-33-21-25(7-13-31(33)41)19-29(35(43)37-17-15-23-3-9-27(39)10-4-23)30(20-26-8-14-32(42)34(22-26)46-2)36(44)38-18-16-24-5-11-28(40)12-6-24/h3-14,19-22,39-42H,15-18H2,1-2H3,(H,37,43)(H,38,44)/b29-19+,30-20+ |
InChI Key |
FGAVHWSCPSBSMG-CZYCKNNWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C(=O)NCCC2=CC=C(C=C2)O)\C(=C/C3=CC(=C(C=C3)O)OC)\C(=O)NCCC4=CC=C(C=C4)O)O |
SMILES |
COC1=C(C=CC(=C1)C=C(C(=CC2=CC(=C(C=C2)O)OC)C(=O)NCCC3=CC=C(C=C3)O)C(=O)NCCC4=CC=C(C=C4)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C(=CC2=CC(=C(C=C2)O)OC)C(=O)NCCC3=CC=C(C=C3)O)C(=O)NCCC4=CC=C(C=C4)O)O |
synonyms |
cannabisin G |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



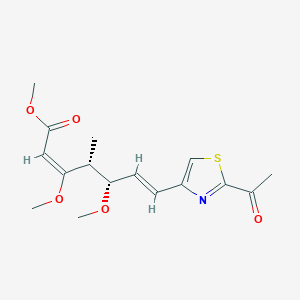



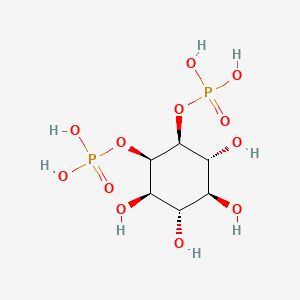
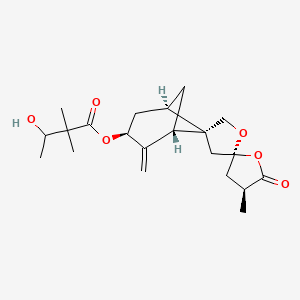

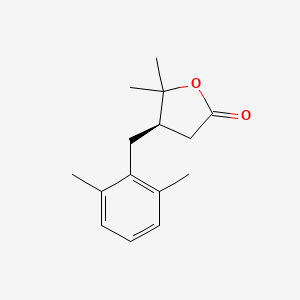

![(3E,5R)-5-[(1R,5R,6Z,9Z,13R,15R)-5-(acetyloxy)-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid](/img/structure/B1247866.png)
![(2R)-2-hydroxy-3-[(hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1247867.png)
